Lipophilicity (LogP) Superiority Over Shorter Perfluoroalkyl and Non-Fluorinated Analogs
The target compound exhibits a calculated LogP of 3.53, which is 0.64 units higher than the perfluoroethyl analog (LogP 2.89), 2.04 units higher than the trifluoromethyl analog (LogP 1.49), and 2.23 units higher than the methyl analog (LogP ≈1.3). This stepwise LogP increase correlates with the number of CF₂ units in the perfluoroalkyl chain and translates to an estimated ~4.4-fold increase in octanol/water partition coefficient per additional CF₂ group relative to the CF₃ benchmark [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.53 (5-Bromo-2-(perfluoropropyl)pyrimidine) |
| Comparator Or Baseline | 5-Bromo-2-(perfluoroethyl)pyrimidine LogP 2.89; 5-Bromo-2-(trifluoromethyl)pyrimidine LogP 1.49; 5-Bromo-2-methylpyrimidine LogP 1.3 (XLogP3); 5-Bromo-2-phenylpyrimidine LogP 2.91; 5-Bromo-2-chloropyrimidine LogP 1.89 |
| Quantified Difference | ΔLogP = +0.64 vs C₂F₅; +2.04 vs CF₃; +2.23 vs CH₃; +0.62 vs phenyl; +1.64 vs Cl |
| Conditions | Calculated LogP values from vendor technical datasheets and computational predictions (XLogP3, ACD/LogP); consistent measurement type across sources |
Why This Matters
Higher LogP directly enhances passive membrane permeability and tissue distribution, making the perfluoropropyl analog the preferred choice for intracellular target engagement and CNS penetration where logD₇.₄ values in the 2–4 range are sought.
- [1] PubChem. 5-Bromo-2-methylpyrimidine – XLogP3 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylpyrimidine View Source
